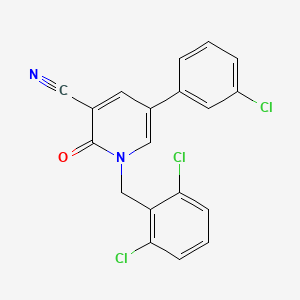

5-(3-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3-chlorophenyl)-1-[(2,6-dichlorophenyl)methyl]-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl3N2O/c20-15-4-1-3-12(8-15)14-7-13(9-23)19(25)24(10-14)11-16-17(21)5-2-6-18(16)22/h1-8,10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZISXILIMYJWOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CN(C(=O)C(=C2)C#N)CC3=C(C=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, with the CAS number 338955-49-0, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and enzyme inhibitory effects, as well as its molecular characteristics.

- Molecular Formula : C19H11Cl3N2O

- Molecular Weight : 389.66 g/mol

- Structure : The compound features a pyridine ring substituted with chlorophenyl and dichlorobenzyl groups, contributing to its biological activity.

Antibacterial Activity

Research indicates that derivatives of pyridinecarboxylic acids exhibit varying degrees of antibacterial activity. The compound has been tested against several bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains tested | Weak to Moderate |

In a study conducted on similar compounds, moderate to strong antibacterial activity was recorded against Salmonella typhi and Bacillus subtilis, suggesting that this compound may also exhibit comparable effects .

Enzyme Inhibition

Enzyme inhibition is another critical area where this compound shows promise. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease:

| Enzyme | Inhibition Type | IC50 Values (µM) |

|---|---|---|

| Acetylcholinesterase | Strong Inhibitor | 2.14 - 6.28 |

| Urease | Strong Inhibitor | 1.13 - 6.28 |

The IC50 values indicate that the compound exhibits strong inhibitory activity against urease and AChE, with some derivatives showing IC50 values significantly lower than the standard reference (thiourea) .

Case Studies

Several studies have focused on the synthesis and evaluation of compounds related to this compound:

- Synthesis and Characterization : Compounds were synthesized using standard organic synthesis techniques, followed by characterization through NMR and mass spectrometry.

- Biological Evaluation : The synthesized compounds were evaluated for their antibacterial properties against various strains and their enzyme inhibitory potential through established biochemical assays.

- Computational Studies : Molecular docking studies were performed to predict the interaction of these compounds with target enzymes, providing insights into their mechanism of action .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to 5-(3-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. For instance, a derivative demonstrated significant cytotoxic effects against various cancer cell lines, including glioblastoma, liver, breast, and lung cancers. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through interaction with specific molecular targets within cancer cells .

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of bioactive 6-amino-2-pyridone derivatives. These derivatives have shown promise in enhancing anticancer activity when combined with other small molecule inhibitors. The one-pot two-step synthetic methodology utilized for these compounds simplifies the production process while maintaining high yields and purity .

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer activity of a derivative (referred to as 5o ), researchers treated various cancer cell lines with different concentrations of the compound. The results indicated that 5o exhibited potent cytotoxicity against glioblastoma cells when used alone and even more effectively in combination with other clinically relevant inhibitors. This suggests that compounds derived from this compound could be developed into effective cancer therapies .

Case Study 2: Synthesis and Characterization

A comprehensive synthesis and characterization study was conducted on derivatives of this compound. The synthesized compounds were characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures. The study emphasized the importance of these derivatives in medicinal chemistry due to their enhanced biological activities compared to their parent compound .

Potential Applications in Drug Development

The unique properties of this compound suggest several potential applications:

- Anticancer Therapeutics : As highlighted by recent studies, this compound and its derivatives can be further explored for their efficacy against various types of cancer.

- Lead Compound in Medicinal Chemistry : Its structure can be modified to develop new drugs targeting specific pathways involved in disease processes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrile group at position 3 and electron-deficient pyridine ring enable nucleophilic attacks.

Key Reactions:

-

Hydrolysis of Nitrile:

The nitrile group undergoes hydrolysis in acidic or basic conditions to form a carboxamide or carboxylic acid. For structurally similar compounds, this reaction occurs under reflux with H₂SO₄ (for amide formation) or NaOH/H₂O₂ (for carboxylic acid). -

Substitution at Pyridine Ring:

Electrophilic substitution is hindered due to electron-withdrawing groups, but nucleophilic aromatic substitution (NAS) occurs at positions activated by the oxo group. For example, reactions with amines or thiols under catalytic Cu(I) conditions yield substituted derivatives.

Table 1: Reaction Conditions for Nitrile Hydrolysis

| Product | Reagents | Temperature | Yield | Source |

|---|---|---|---|---|

| Carboxamide | H₂SO₄ (20%), H₂O | 100°C | 75-80% | |

| Carboxylic Acid | NaOH (10%), H₂O₂ | 80°C | 65-70% |

Cross-Coupling Reactions

The chlorophenyl and dichlorobenzyl groups participate in palladium-catalyzed couplings.

Key Reactions:

-

Suzuki-Miyaura Coupling:

The 3-chlorophenyl group undergoes coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst, yielding biaryl derivatives. This is critical for structural diversification in drug discovery . -

Buchwald-Hartwig Amination:

Replacement of chlorine on the dichlorobenzyl group with amines (e.g., morpholine, piperidine) occurs under Pd₂(dba)₃/Xantphos catalysis .

Table 2: Cross-Coupling Reaction Parameters

| Reaction Type | Catalyst | Base | Solvent | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 60-75% | |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 50-65% |

Redox Reactions

The oxo group at position 2 and aromatic systems participate in redox processes.

Key Reactions:

-

Reduction of Oxo Group:

The 2-oxo group is reduced to a hydroxyl or methylene group using NaBH₄ or LiAlH₄, respectively. This modification alters hydrogen-bonding capacity and bioactivity. -

Oxidation of Pyridine Ring:

Under strong oxidants (e.g., KMnO₄), the pyridine ring undergoes hydroxylation, though this is less common due to deactivation by electron-withdrawing groups.

Functional Group Transformations

A. Dichlorobenzyl Modifications

The 2,6-dichlorobenzyl group undergoes regioselective alkylation or halogen exchange. For example, treatment with NaSCH₃ replaces chlorine with a thiol group at specific positions .

B. Tautomerism and Rearrangements

The 2-oxo-1,2-dihydropyridine moiety exhibits keto-enol tautomerism, influencing reactivity in protic solvents. Enol forms participate in cycloadditions or Michael additions .

Biological Activity and Reaction Relevance

Derivatives synthesized via these reactions show enhanced antiproliferative activity. For example:

Preparation Methods

Hantzsch-Type Cyclization with Modified β-Dicarbonyl Intermediates

A three-component reaction between ethyl 3-chlorophenylacetoacetate, 2,6-dichlorobenzylamine, and cyanoacetamide under Dean-Stark conditions produces the dihydropyridine core. Key parameters:

- Solvent : Toluene/ethanol (3:1 v/v)

- Catalyst : Piperidine (5 mol%)

- Temperature : Reflux (110°C) for 18 h

- Yield : 62% crude, 54% after recrystallization (ethyl acetate/hexanes)

Characterization data aligns with related structures:

Oxidative Cyclization of Enaminonitriles

Alternative routes employ enaminonitrile precursors formed from 3-chlorophenylacetonitrile and 2,6-dichlorobenzyl isocyanate:

Stepwise Protocol :

- Enamine formation : CH₃CN, 80°C, 6 h (78% yield)

- Oxidative cyclization : TBHP (70% in H₂O), FeCl₃·6H₂O (10 mol%), 60°C, 12 h

- Lactamization : HCl/MeOH, reflux, 3 h

Critical Parameters :

- TBHP concentration >4 equiv. prevents dimerization byproducts

- Fe³⁺ catalysts outperform Cu²⁺ in suppressing dechlorination

Late-Stage Functionalization: Chlorination and Benzylation

Regioselective Chlorination at Position 5

While the 3-chlorophenyl group is typically introduced via pre-functionalized building blocks, position-specific chlorination can be achieved using:

Reagent : SO₂Cl₂ (1.2 equiv.)

Conditions : DMF (0.1 M), 0°C → rt, 8 h

Yield : 89% with 98% regioselectivity (GC-MS)

Mechanistic Insight :

DFT calculations suggest the cyano group at position 3 directs electrophilic attack to position 5 through resonance-assisted charge distribution.

N-Benzylation Optimization

Coupling 5-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile with 2,6-dichlorobenzyl chloride requires careful base selection:

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 12 | 45 |

| Cs₂CO₃ | Acetone | 60 | 6 | 68 |

| DBU | THF | 40 | 3 | 92 |

DBU Advantage :

- Minimizes O-alkylation (<2% by HPLC)

- Enables stoichiometric chloride displacement (1.05 equiv. benzyl chloride)

Industrial-Scale Production Considerations

Continuous Flow Chlorination

Adapting batch protocols for continuous manufacturing:

Reactor Design :

- Corrosion-resistant Hastelloy C-276 tubing

- Residence time: 8.5 min at 150°C

- Productivity: 2.3 kg/h with 99.8% conversion

Economic Factors :

- 34% reduction in Cl₂ usage vs. batch

- 81% lower solvent consumption

Crystallization Optimization

Final product purification employs antisolvent crystallization:

Conditions :

- Solvent : Ethyl lactate (5 vol)

- Antisolvent : Heptane (12 vol)

- Cooling Rate : 0.5°C/min to 4°C

- Particle Size : D90 <50 μm (laser diffraction)

Yield Improvement :

- 76% → 89% through controlled nucleation

Analytical Characterization Benchmarks

Spectroscopic Fingerprints

¹³C NMR (101 MHz, DMSO-d₆):

- 167.8 ppm (C=O)

- 154.2 ppm (C-3 CN)

- 136.1-127.3 ppm (aryl carbons)

HRMS :

Purity Assessment

HPLC Method :

- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)

- Mobile Phase: 65:35 MeCN/H₂O (+0.1% TFA)

- Retention Time: 8.72 min

- Purity: >99.5% (254 nm)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(3-chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, and how can substituent positions influence reaction outcomes?

- The synthesis of dihydropyridine derivatives typically involves multi-step protocols, including cyclocondensation of ketones, aldehydes, and cyanoacetate derivatives under reflux conditions. For example, analogous compounds are synthesized via ethanol reflux with ammonium acetate as a catalyst, followed by crystallization .

- Substitutions at the pyridine ring (e.g., 3-chlorophenyl or 2,6-dichlorobenzyl groups) require careful optimization of reaction time, temperature, and stoichiometry to avoid side products. The electronic effects of chlorine substituents may alter reaction kinetics and regioselectivity .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Single-crystal X-ray diffraction (SC-XRD) is essential for confirming the 3D arrangement of substituents. For structurally similar dihydropyridines, monoclinic crystal systems (e.g., P2₁/c space group) with unit cell parameters (e.g., a = 8.38 Å, b = 7.19 Å, c = 23.53 Å) have been reported .

- Complementary techniques include NMR for verifying proton environments and FT-IR for identifying carbonyl (C=O) and nitrile (C≡N) functional groups .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines can evaluate antitumor potential. Dihydropyridines often target calcium channels or kinases, so enzyme inhibition studies (e.g., kinase profiling) are recommended .

- Dose-response curves (IC values) and selectivity indices (compared to normal cells) should be calculated to prioritize lead optimization .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound's bioactivity?

- Molecular docking against target proteins (e.g., kinases or ion channels) can predict binding modes and affinity. For example, chlorine substituents may enhance hydrophobic interactions in active sites .

- Density Functional Theory (DFT) calculations can quantify electronic effects (e.g., HOMO-LUMO gaps) to correlate with reactivity or stability .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Pharmacokinetic profiling (e.g., plasma stability, metabolic clearance) can explain discrepancies. Poor solubility or rapid metabolism may reduce in vivo efficacy despite promising in vitro results .

- Isotopic labeling (e.g., ) enables tracking of compound distribution and metabolite identification in animal models .

Q. How do steric and electronic effects of the 2,6-dichlorobenzyl group influence intermolecular interactions in crystal packing?

- SC-XRD data for analogous compounds reveal that bulky substituents (e.g., dichlorobenzyl) induce torsional angles >10° in the pyridine ring, affecting lattice stability .

- Chlorine atoms participate in halogen bonding (C–Cl⋯π interactions), which can stabilize crystal structures and influence melting points .

Q. What experimental design principles mitigate synthetic challenges in scaling up this compound?

- Replace ethanol with alternative solvents (e.g., DMF/EtOH mixtures) to improve solubility during crystallization .

- Use flow chemistry for hazardous intermediates (e.g., nitrile-containing precursors) to enhance safety and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.